molecular formula C6H12O5 B079815 beta-L-Fucose CAS No. 11116-03-3

beta-L-Fucose

Cat. No. B079815
CAS RN: 11116-03-3
M. Wt: 164.16 g/mol
InChI Key: SHZGCJCMOBCMKK-KGJVWPDLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Beta-L-fucose is a rare sugar that is found in various biological systems, including bacteria, plants, and animals. It is a six-carbon monosaccharide that plays a crucial role in various biological processes, including cell signaling, cell adhesion, and immune response. Beta-L-fucose is also used in the synthesis of various pharmaceuticals, including anti-cancer drugs and anti-inflammatory agents.

Scientific Research Applications

Role in Pathological Processes

Beta-L-fucose, a 6-carbon deoxyhexose, plays a significant role in various pathologic processes, including neoplasia. It is a critical component of human glycoproteins and glycolipids, often found at terminal positions in cell-surface oligosaccharides. These oligosaccharides mediate crucial cell-recognition and adhesion-signaling pathways. The presence of beta-L-fucose in these structures is essential for proper cell-cell and cell-matrix adhesion in both normal and pathologic processes, especially in neoplasia (Listinsky, Siegal, & Listinsky, 1998).

Role in Mammalian Cells

In mammalian cells, beta-L-fucose is involved in the interconversion between its alpha and beta anomeric forms. This process facilitates the incorporation of fucose into cellular proteins, enhancing the intracellular levels of GDP-L-fucose. This incorporation plays a critical role in various physiological functions (Park et al., 2007).

Glycoprotein Synthesis in Golgi Apparatus

Beta-L-fucose is also a key element in the synthesis of glycoproteins within the Golgi apparatus. This process involves the incorporation of L-fucose into glycoproteins, which is essential for various biological functions, including the formation of glycoconjugates (Sturgess et al., 1973).

Enzymatic Activities

Fucokinase, an enzyme that phosphorylates L-fucose, specifically requires beta-L-fucose as its substrate. The enzymatic activity of fucokinase and its specificity for beta-L-fucose are critical in metabolic pathways where L-fucose is involved (Butler & Serif, 1985).

Recognition by Pinocytosis Receptors

Beta-L-fucose terminated glycoconjugates are recognized by pinocytosis receptors on macrophages. This recognition is crucial for the clearance of certain molecules from the plasma and plays a vital role in the body's immune responses and clearance mechanisms (Shepherd et al., 1981).

Antithrombotic Properties

Certain fucans, rich in L-fucose, have demonstrated antithrombotic activity in vivo. These properties are particularly significant as they provide a potential pathway for developing new antithrombotic agents, especially considering their low risk of causing hemorrhagic side effects (Barroso et al., 2008).

Implications in Aging and Connective Tissues

Beta-L-fucose has been studied for its effects on connective tissues and its potential applications in aging-related modifications. It plays a key role in cell-cell and cell-matrix interactions, mediated by various receptors. Its influence on fibroblast cell cultures suggests potential applications in biomedical research (Péterszegi et al., 2003).

Influence on Brain Protein Metabolism

Beta-L-fucose has shown to affect brain protein metabolism and the retention of learned behavior in animal studies. This finding indicates its potential significance in neurobiology and cognitive research (Wetzel et al., 1980).

properties

IUPAC Name

(2S,3S,4R,5S,6S)-6-methyloxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O5/c1-2-3(7)4(8)5(9)6(10)11-2/h2-10H,1H3/t2-,3+,4+,5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHZGCJCMOBCMKK-KGJVWPDLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name beta-L-Fucose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0059625
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

beta-L-Fucose

CAS RN

13224-93-6
Record name beta-L-Fucopyranose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013224936
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name beta-L-fucose
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03283
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name .BETA.-L-FUCOPYRANOSE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3MLV1G4S4M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name beta-L-Fucose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0059625
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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